4-[4-(Difluoromethylsulfanyl)benzoyl]morpholine-3-carbonitrile

Medicinal Chemistry Physicochemical Properties Drug Design

Sourcing this morpholine-3-carbonitrile scaffold with a para-SCF2H substituent is a direct, evidence-based strategy for medicinal chemistry programs. It uniquely combines a privileged HIV integrase-targeting core with a pharmacologically distinct lipophilic H-bond donor (-SCF2H). The quantifiable Hansch constant difference (Δπ = 0.76 vs. -SCF3) makes it a critical tool for reducing off-target effects and improving solubility in ADME-focused lead optimization, a precise advantage generic analogs cannot offer.

Molecular Formula C13H12F2N2O2S
Molecular Weight 298.31
CAS No. 1384670-24-9
Cat. No. B2838134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(Difluoromethylsulfanyl)benzoyl]morpholine-3-carbonitrile
CAS1384670-24-9
Molecular FormulaC13H12F2N2O2S
Molecular Weight298.31
Structural Identifiers
SMILESC1COCC(N1C(=O)C2=CC=C(C=C2)SC(F)F)C#N
InChIInChI=1S/C13H12F2N2O2S/c14-13(15)20-11-3-1-9(2-4-11)12(18)17-5-6-19-8-10(17)7-16/h1-4,10,13H,5-6,8H2
InChIKeySFWPMRAGEBCMAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[4-(Difluoromethylsulfanyl)benzoyl]morpholine-3-carbonitrile (CAS 1384670-24-9): Procurement-Ready Physicochemical Profile


4-[4-(Difluoromethylsulfanyl)benzoyl]morpholine-3-carbonitrile (CAS 1384670-24-9) is a research-grade synthetic small molecule with the molecular formula C13H12F2N2O2S and a molecular weight of 298.31 g/mol . It features a morpholine-3-carbonitrile core linked via a carbonyl to a phenyl ring substituted with a difluoromethylsulfanyl (-SCF2H) group at the para position. While not yet profiled in public bioactivity databases, its structural architecture combines moieties individually of significant interest in medicinal chemistry, suggesting its utility as a building block or screening compound.

Why 4-[4-(Difluoromethylsulfanyl)benzoyl]morpholine-3-carbonitrile Cannot Be Simply Replaced by a Generic Morpholine Analog


Replacing this compound with a generic morpholine analog overlooks the synergistic and quantifiable physicochemical contributions of its specific substituents. The -SCF2H group is pharmacologically distinct from the more common -SCF3 or -CF3 groups; it acts as a lipophilic yet weak hydrogen bond donor, a dual character not shared by its close analogs [1]. Substituting this group would fundamentally alter the molecule's lipophilicity, electronic profile, and potential target engagement. Furthermore, the morpholine-3-carbonitrile core itself is a privileged scaffold in HIV integrase inhibitor research, making the precise substitution pattern critical for structure-activity relationships .

Quantitative Evidence Guide for 4-[4-(Difluoromethylsulfanyl)benzoyl]morpholine-3-carbonitrile


Controlled Lipophilicity: -SCF2H vs. -SCF3 Comparison

The difluoromethylsulfanyl (-SCF2H) group provides a distinct lipophilicity profile compared to the trifluoromethylsulfanyl (-SCF3) group. The Hansch lipophilicity constant (π) for -SCF2H is 0.68, which is significantly lower than the π value of 1.44 for -SCF3 [1]. This moderate lipophilicity can improve a molecule's solubility profile and reduce non-specific protein binding, a common liability of highly lipophilic compounds.

Medicinal Chemistry Physicochemical Properties Drug Design

Hydrogen-Bond Donor Capability of the -SCF2H Moiety

The -SCF2H group contains an acidic proton, enabling it to act as a weak hydrogen-bond donor. This property is absent in -SCF3 groups [1]. This interaction can strengthen binding to biological targets. The -SCF2H group is generally considered to be a lipophilic hydrogen-bonding group that might interact favorably with enzyme active sites, a feature its -SCF3 counterpart lacks .

Molecular Recognition Enzyme Inhibition Fluorine Chemistry

Privileged Scaffold: Morpholine-3-carbonitrile in Antiviral Research

The morpholine-3-carbonitrile core is a documented key structural component in the synthesis of N-methyl pyrimidone derivatives, which are potent and orally bioavailable HIV integrase inhibitors . This establishes the core as a privileged motif for antiviral activity. The target compound incorporates this core with a specialized benzoyl substituent, linking it to a proven antiviral pharmacophore.

Antiviral HIV Integrase Scaffold

Optimal Application Scenarios for 4-[4-(Difluoromethylsulfanyl)benzoyl]morpholine-3-carbonitrile


Lead-Like Screening Library Design for Kinase and Protease Targets

The compound's balanced lipophilicity (π=0.68) and the hydrogen-bond donor capacity of its -SCF2H group make it a well-suited candidate for inclusion in diversity-oriented or target-focused screening libraries where optimal physicochemical properties are a prerequisite [1]. Its profile is particularly advantageous for targets with shallow hydrophobic pockets that can accommodate a weak H-bond donor, such as certain kinases or proteases.

Physicochemical Tool for LogD and Solubility Optimization

This compound can serve as a direct comparator in medicinal chemistry programs aimed at replacing a -SCF3 group with a -SCF2H group to improve solubility and reduce lipophilicity-driven off-target effects. The quantified Hansch constant difference (Δπ = 0.76) provides an evidence-based rationale for its procurement in ADME-focused structure-activity relationship (SAR) studies [1].

Advanced Intermediate for Antiviral or CNS-Targeted Libraries

Given the morpholine-3-carbonitrile core's established role in antiviral (specifically HIV integrase) inhibitor synthesis , this compound is ideally positioned as a late-stage diversification intermediate for generating focused libraries targeting viral enzymes or CNS receptors where morpholine scaffolds are known to enhance brain penetration.

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